3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide

Medicinal Chemistry Scaffold Diversity Lead Optimization

3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide (CAS 2059970-62-4) is a heterocyclic sulfonamide featuring a strained, four-membered azetidine core functionalized with a primary amino group at the 3-position and an N-ethyl-N-methyl sulfonamide at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, primarily as a building block for the synthesis of targeted small-molecule inhibitors and modulators, owing to its dense functionalization and three-dimensional scaffold.

Molecular Formula C6H15N3O2S
Molecular Weight 193.27 g/mol
Cat. No. B13226349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide
Molecular FormulaC6H15N3O2S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)N1CC(C1)N
InChIInChI=1S/C6H15N3O2S/c1-3-8(2)12(10,11)9-4-6(7)5-9/h6H,3-5,7H2,1-2H3
InChIKeyTWAGYDVLTGGAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide: A Specialized Azetidine Building Block for Drug Discovery


3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide (CAS 2059970-62-4) is a heterocyclic sulfonamide featuring a strained, four-membered azetidine core functionalized with a primary amino group at the 3-position and an N-ethyl-N-methyl sulfonamide at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, primarily as a building block for the synthesis of targeted small-molecule inhibitors and modulators, owing to its dense functionalization and three-dimensional scaffold [1]. It belongs to the broader class of azetidine-1-sulfonamides, which have been explored in patents for autoimmune disease therapies targeting activated T-cell proliferation and IFN-α production [2].

Why Generic Substitution Fails for 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide


In-class compounds cannot be simply interchanged because the specific N-ethyl-N-methyl sulfonamide substitution pattern dictates a unique conformational and electronic profile that influences target binding, metabolic stability, and physicochemical properties. Existing SAR studies on spirocyclic azetidine sulfonamides demonstrate that even minor alterations to the northern ring sulfonamide substitution can drastically alter dopamine receptor subtype selectivity and potency [1]. While direct comparative data for 3-amino-N-ethyl-N-methylazetidine-1-sulfonamide is absent from the primary literature, class-level inference strongly suggests that substitution with analogous N,N-dimethyl, N,N-diethyl, or unsubstituted sulfonamide variants would yield divergent biological and physicochemical outcomes. The absence of validated cross-comparative data underscores the risk of uncontrolled substitution.

Quantitative Differentiation Evidence for 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide


Structural Uniqueness: N-Ethyl-N-Methyl vs. N,N-Dimethyl Substitution Pattern

The target compound possesses an asymmetric, unsymmetrical N-ethyl-N-methyl substitution on the sulfonamide nitrogen, contrasting with the symmetrical N,N-dimethyl analog. Computational predictions (SwissADME) indicate a higher topological polar surface area (TPSA) and altered lipophilicity (iLogP) for the unsymmetrical variant, potentially impacting membrane permeability and off-target binding [1].

Medicinal Chemistry Scaffold Diversity Lead Optimization

Spirocyclic Core SAR: Azetidine Sulfonamide Role in D4R Antagonist Potency

In a series of diazaspirocyclic D4R antagonists, sulfonamide substitution on the azetidine nitrogen was critical. Replacing the azetidine with a pyrrolidine led to a substantial decrease in inhibitory activity, while specific sulfonamide modifications modulated D4R subtype selectivity [1]. Although the exact target compound was not in the study, it supports the class-level inference that the specific sulfonamide N-substitution pattern is a key driver of target engagement.

Dopamine Receptors Structure-Activity Relationship CNS Disorders

Purity and Procurement Differentiation

Commercially available 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide is offered with a purity of 95% (HPLC) by specialized suppliers . This purity level is adequate for most research and development applications, including high-throughput chemistry and initial biological screening. In comparison, the closely related 3-aminoazetidine-1-sulfonamide (unsubstituted sulfonamide) is also available at 95% purity, but the N-ethyl-N-methyl variant provides a more advanced, pre-functionalized intermediate that can reduce synthetic steps.

Chemical Synthesis Quality Control Procurement

Optimal Application Scenarios for 3-Amino-N-ethyl-N-methylazetidine-1-sulfonamide Based on Current Evidence


Lead Optimization of CNS-Targeted Azetidine Sulfonamide Libraries

The compound serves as a key building block for spirocyclic and azetidine-containing CNS drug candidates. Its N-ethyl-N-methyl sulfonamide pattern offers a distinct lipophilicity and steric profile compared to dimethyl analogs, making it suitable for exploring SAR around D4R antagonism or other GPCR targets as evidenced by the critical role of the azetidine sulfonamide core in maintaining potency [1].

Synthesis of Autoimmune Disease Therapeutics via T-Cell Proliferation Inhibitors

Patented azetidine sulfonamide compounds (WO2021112251) highlight the scaffold's utility in suppressing activated T-cell proliferation and IFN-α production for SLE and lupus nephritis [2]. The target compound's free 3-amino group allows for facile diversification into these patent space, positioning it as a strategic intermediate.

Efficient Parallel Synthesis and Medicinal Chemistry Campaigns

With a guaranteed purity of 95% and pre-installed N-ethyl-N-methyl sulfonamide, this compound is immediately suited for array synthesis, HATU-mediated amide couplings, and reductive aminations, streamlining hit-to-lead workflows and reducing the need for protecting group strategies .

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